Calamenene

Catalog No.
S624272
CAS No.
483-77-2
M.F
C15H22
M. Wt
202.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calamenene

CAS Number

483-77-2

Product Name

Calamenene

IUPAC Name

(1S,4S)-1,6-dimethyl-4-propan-2-yl-1,2,3,4-tetrahydronaphthalene

Molecular Formula

C15H22

Molecular Weight

202.33 g/mol

InChI

InChI=1S/C15H22/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h5,7,9-10,12-13H,6,8H2,1-4H3/t12-,13-/m0/s1

InChI Key

PGTJIOWQJWHTJJ-STQMWFEESA-N

SMILES

CC1CCC(C2=C1C=CC(=C2)C)C(C)C

Synonyms

(7R,10R)-calamenene, calamenene

Canonical SMILES

CC1CCC(C2=C1C=CC(=C2)C)C(C)C

Isomeric SMILES

C[C@H]1CC[C@H](C2=C1C=CC(=C2)C)C(C)C

Calamenene is a naturally occurring aromatic sesquiterpene with the molecular formula C15H22 and a molecular weight of 202.34 g/mol. It is primarily found in plants such as those from the genus Calamintha and Croton. Characterized by its pleasant aroma, calamenene has garnered attention for its potential medicinal properties, including anti-inflammatory, antioxidant, and antimicrobial activities . The compound features a unique chemical structure that includes a naphthalene ring system with methoxy and isopropyl groups, which contribute to its distinctive chemical behavior.

  • Oxidation: This process can yield hydroxy derivatives, such as 7-hydroxycalamenene. Common reagents include potassium permanganate and chromium trioxide under acidic conditions.
  • Reduction: Calamenene can be reduced to dihydrocalamenene using hydrogenation with palladium on carbon as a catalyst.
  • Substitution: Electrophilic substitution reactions can introduce various functional groups into the calamenene molecule, often using aluminum chloride as a catalyst in Friedel-Crafts reactions.

Major Products from Reactions

  • Oxidation: 7-Hydroxycalamenene
  • Reduction: Dihydrocalamenene
  • Substitution: Various substituted calamenene derivatives depending on the substituents introduced.

Calamenene exhibits notable biological activities:

  • Antimicrobial Activity: It disrupts bacterial cell membrane integrity, leading to cell death. This property suggests potential applications in developing new antibiotics .
  • Anti-inflammatory Activity: Calamenene inhibits the production of pro-inflammatory cytokines and enzymes, which could be beneficial in treating inflammatory conditions.
  • Antioxidant Activity: The compound scavenges free radicals, thereby protecting cells from oxidative damage .

Calamenene can be synthesized using various methods:

  • Ring-Closing Metathesis: A common synthetic route involves starting from l-menthone, followed by allylation with lithium diisopropylamide (LDA) and a Grignard reaction with methallylmagnesium chloride. The resulting intermediate alcohol is treated with Grubbs' catalyst to yield calamenene .
  • Extraction from Natural Sources: Industrially, calamenene is often extracted from essential oils of plants like Croton cajucara via hydrodistillation followed by purification processes to isolate the compound.

Calamenene finds diverse applications across various fields:

  • Fragrance Industry: Its pleasant aroma makes it valuable in perfumes and scented products .
  • Pharmaceuticals: Due to its antimicrobial and anti-inflammatory properties, it is being investigated for potential use in drug development .
  • Agriculture: Its biological activity may also lend itself to applications in pest control or as a natural pesticide .

Research has indicated that calamenene interacts with various biological systems. For instance, studies have shown that hydroxycalamenene plays a role in wound responses in non-infected xylem of lime trees, indicating its potential ecological significance . Furthermore, its antimicrobial properties suggest interactions at the cellular level that could lead to therapeutic applications.

Calamenene shares structural similarities with several other sesquiterpenes. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Properties
CadaleneContains similar naphthalene structuresNoted for its distinct aroma and potential uses in fragrances
FarneseneLinear structure with multiple double bondsKnown for its insect-repellent properties
BicyclogermacreneBicyclic structureExhibits anti-inflammatory effects
Beta-CaryophylleneContains a cyclobutane ringExhibits cannabinoid-like effects

Uniqueness of Calamenene

Calamenene's uniqueness lies in its specific combination of aromatic characteristics and biological activities. While other sesquiterpenes may share structural features or biological effects, calamenene's particular arrangement of functional groups contributes to its distinctive aroma and potential therapeutic benefits.

Calamenene represents a significant sesquiterpenoid compound that has garnered considerable attention in natural product chemistry due to its distinctive structural characteristics and widespread occurrence in various plant species [1] [2]. This aromatic sesquiterpene belongs to the broader class of terpenoids, which are fundamental building blocks in natural product biosynthesis and serve as precursors for numerous biologically active compounds [3] [4]. The compound exhibits a complex three-dimensional architecture that contributes to its unique chemical properties and biological activities [5] [6].

Molecular Formula and Stereochemical Configuration

Calamenene possesses the molecular formula C₁₅H₂₂ with a molecular weight of 202.34 grams per mole [1] [2]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 1,6-dimethyl-4-(propan-2-yl)-1,2,3,4-tetrahydronaphthalene, reflecting its systematic structural organization [3] [4]. The Chemical Abstracts Service registry number 483-77-2 serves as the primary identifier for this compound in chemical databases [5].

The stereochemical complexity of calamenene manifests through the existence of multiple configurational isomers, each possessing distinct spatial arrangements of substituent groups [6] [7]. The stereochemical configuration centers on two critical chiral centers located at carbon positions 1 and 4 within the tetrahydronaphthalene framework [8]. These stereogenic centers generate four possible stereoisomeric forms, though natural sources predominantly yield two major configurations [9].

StereoisomerConfigurationChemical Abstracts Service NumberStereochemical Relationship
cis-Calamenene(1S,4S) or (1R,4R)72937-55-4Methyl and isopropyl groups positioned on the same molecular face
trans-Calamenene(1S,4R) or (1R,4S)35943-92-1Methyl and isopropyl groups positioned on opposite molecular faces

The cis-configuration exhibits a spatial arrangement where both the methyl substituent at position 1 and the isopropyl group at position 4 occupy the same side of the cyclohexane ring system [10] [11]. Conversely, the trans-configuration demonstrates an anti-relationship between these substituents, with the methyl and isopropyl groups positioned on opposite faces of the ring structure . This stereochemical distinction significantly influences the compound's physical properties, including chromatographic behavior and spectroscopic characteristics [13].

Nuclear magnetic resonance spectroscopy provides definitive evidence for stereochemical assignment through characteristic chemical shift patterns and coupling constant analyses [6] . The ¹³C nuclear magnetic resonance spectrum reveals distinct chemical shift differences between stereoisomers, particularly in the aliphatic carbon regions corresponding to the substituted cyclohexane portion .

Carbon Positiontrans-Calamenene (δ ppm)cis-Calamenene (δ ppm)
C-1140.1139.7
C-2126.8128.5
C-3126.2126.3
C-4134.5134.5
C-5128.8128.7
C-6140.0139.9
C-743.843.6
C-821.123.3
C-930.828.7
C-1032.531.1

Key Functional Groups: Naphthalene Core, Methoxy, and Isopropyl Substituents

Note: The search results reveal that calamenene contains methyl groups rather than methoxy groups as specified in the outline. The following analysis focuses on the actual functional groups present in calamenene's structure.

The structural architecture of calamenene centers on a tetrahydronaphthalene core system, which serves as the fundamental scaffold for this sesquiterpenoid [1] [2]. This bicyclic framework consists of a benzene ring fused to a cyclohexane ring, creating a rigid molecular foundation that determines the compound's overall three-dimensional geometry [3] [4].

The naphthalene core system in calamenene exhibits partial saturation, specifically in the cyclohexane portion, which distinguishes it from fully aromatic naphthalene derivatives [5] [6]. This tetrahydronaphthalene framework provides structural rigidity while maintaining sufficient conformational flexibility to accommodate various substituent orientations [7] [8]. The aromatic portion of the molecule contributes to the compound's stability and influences its spectroscopic properties, particularly in ultraviolet and nuclear magnetic resonance analyses [9] [10].

Three primary substituent groups decorate the tetrahydronaphthalene core, each contributing distinct chemical and physical properties to the overall molecular architecture [11] . The methyl group at position 1 represents a simple alkyl substituent that introduces asymmetry and influences the compound's stereochemical behavior [13]. This methyl group participates in determining the stereochemical configuration through its spatial relationship with other substituents .

Functional GroupPositionChemical FormulaStructural Significance
Naphthalene CoreCentral scaffoldC₁₀H₈ (aromatic portion)Provides structural rigidity and aromatic character
Methyl GroupPosition 1CH₃Creates stereochemical center and influences molecular geometry
Methyl GroupPosition 6CH₃Aromatic ring substituent affecting electronic properties
Isopropyl GroupPosition 4C₃H₇Major stereochemical determinant and characteristic feature

The methyl substituent at position 6 on the aromatic ring system represents an electron-donating group that modulates the electronic properties of the naphthalene core [16]. This aromatic methyl group influences the compound's reactivity patterns and contributes to its overall chemical stability [17]. The positioning of this methyl group on the aromatic ring affects the compound's spectroscopic characteristics and chemical behavior [18].

The isopropyl group at position 4 constitutes the most sterically demanding substituent in the calamenene structure [19] [20]. This branched alkyl group plays a crucial role in determining the compound's stereochemical configuration and significantly influences its conformational preferences [21]. The isopropyl substituent represents a characteristic feature of the cadinane sesquiterpene skeleton, linking calamenene to this important class of natural products [22] [23].

The combination of these functional groups creates a unique molecular architecture that distinguishes calamenene from other sesquiterpenoids [24]. The spatial arrangement of the methyl and isopropyl substituents relative to the naphthalene core determines the compound's overall molecular shape and influences its interactions with biological targets [25].

Comparative Analysis with Related Sesquiterpenoids (e.g., Cadinene, Mansonone G)

Calamenene belongs to a broader family of sesquiterpenoid natural products that share common biosynthetic origins and structural features [1] [2]. Within this family, cadinene and mansonone G represent closely related compounds that exhibit both similarities and distinct differences when compared to calamenene [3] [4]. These structural relationships provide insight into the biosynthetic pathways and evolutionary relationships among sesquiterpenoid metabolites [5] [6].

Cadinene represents the fully saturated analog of calamenene, possessing the molecular formula C₁₅H₂₄ and a molecular weight of 204.35 grams per mole [17] [18]. The fundamental structural difference between calamenene and cadinene lies in the degree of unsaturation within the bicyclic framework [19]. While calamenene contains a tetrahydronaphthalene core with aromatic character, cadinene exhibits a fully saturated decalin ring system [20]. This structural distinction significantly impacts the compounds' physical properties, chemical reactivity, and biological activities [21].

CompoundMolecular FormulaMolecular WeightCore StructureDegree of Unsaturation
CalameneneC₁₅H₂₂202.34 g/molTetrahydronaphthalene5
CadineneC₁₅H₂₄204.35 g/molDecalin (saturated)3
Mansonone GC₁₅H₁₄O₃242.27 g/molNaphthoquinone9

The cadinene family encompasses multiple stereoisomeric forms, including alpha-cadinene, beta-cadinene, gamma-cadinene, and delta-cadinene, each differing in the positioning of double bonds within the bicyclic framework [22] [23]. These compounds share the characteristic cadinane skeleton with calamenene but lack the aromatic stabilization present in the tetrahydronaphthalene system [24]. The absence of aromatic character in cadinenes results in different chemical reactivity patterns and biological properties compared to calamenene [25].

Mansonone G represents a more highly oxidized member of this sesquiterpenoid family, incorporating a naphthoquinone core structure with the molecular formula C₁₅H₁₄O₃ [21] [13]. This compound demonstrates the biosynthetic relationship between simple sesquiterpenoids like calamenene and more complex oxidized derivatives [16]. The naphthoquinone functionality in mansonone G introduces significant electronic and chemical property changes compared to the tetrahydronaphthalene core of calamenene [24].

The structural evolution from calamenene to mansonone G involves multiple oxidation steps that transform the relatively simple tetrahydronaphthalene framework into a highly functionalized quinone system [13] [21]. This transformation includes the introduction of oxygen-containing functional groups and the modification of the aromatic ring system to generate the characteristic naphthoquinone chromophore [24]. The presence of quinone functionality in mansonone G confers distinct biological activities, including antimicrobial and cytotoxic properties [21].

Biosynthetic relationships among these compounds suggest a common precursor pathway involving farnesyl pyrophosphate cyclization [20] [25]. The initial cyclization event generates the basic cadinane skeleton, which can undergo various modifications including dehydrogenation to form the aromatic system in calamenene or extensive oxidation to produce compounds like mansonone G [22] [23]. These biosynthetic connections explain the structural similarities observed among cadinane-type sesquiterpenoids [24].

Structural FeatureCalameneneCadineneMansonone G
Ring SystemTetrahydronaphthaleneDecalinNaphthoquinone
Aromatic CharacterPresentAbsentPresent (quinone)
Oxygen ContentNoneNoneThree oxygen atoms
StereochemistryTwo chiral centersMultiple chiral centersPlanar quinone system
Biological ActivityAntimicrobialVariableCytotoxic, antimicrobial

XLogP3

5.1

UNII

R8O22WBF8L

Other CAS

72937-55-4
483-77-2

Wikipedia

Cis-Calamenene

Dates

Modify: 2024-04-14

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